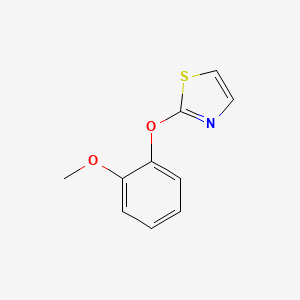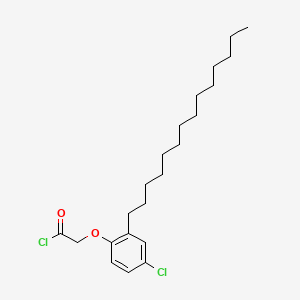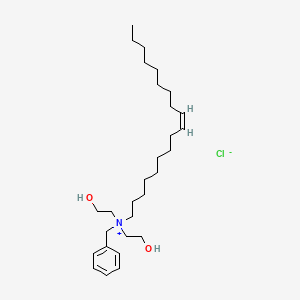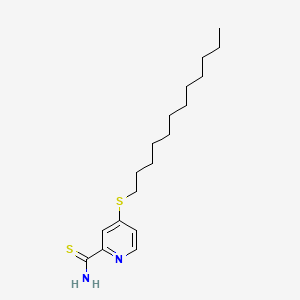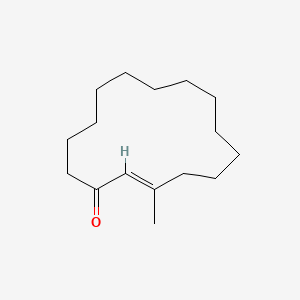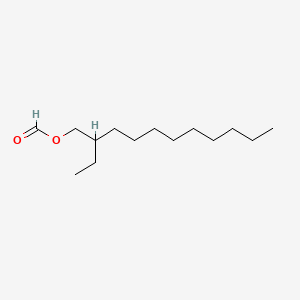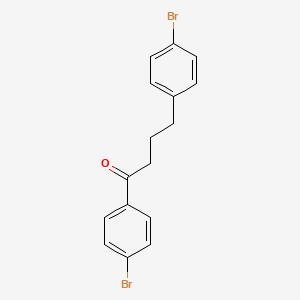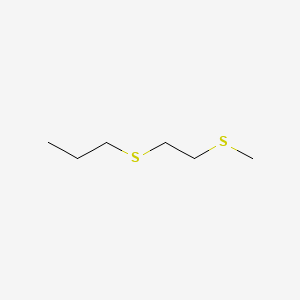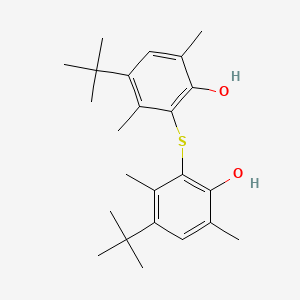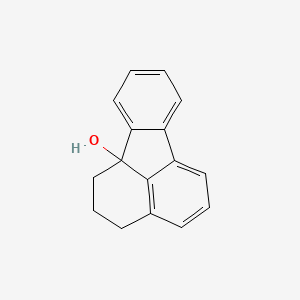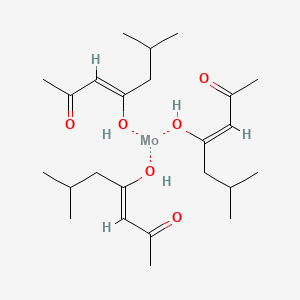
Tris(6-methylheptane-2,4-dionato-O,O')molybdenum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TRIS-(6-METHYLHEPTANE-2,4-DIONATO-O,O’)MOLYBDENUM: is a coordination compound where molybdenum is complexed with three molecules of 6-methylheptane-2,4-dione
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TRIS-(6-METHYLHEPTANE-2,4-DIONATO-O,O’)MOLYBDENUM typically involves the reaction of molybdenum hexacarbonyl with 6-methylheptane-2,4-dione in the presence of a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
On an industrial scale, the production of TRIS-(6-METHYLHEPTANE-2,4-DIONATO-O,O’)MOLYBDENUM may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure high purity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
TRIS-(6-METHYLHEPTANE-2,4-DIONATO-O,O’)MOLYBDENUM can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum species.
Substitution: Ligand substitution reactions can occur where the 6-methylheptane-2,4-dione ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield molybdenum oxides, while reduction can produce molybdenum hydrides. Substitution reactions can result in a variety of molybdenum complexes with different ligands .
Applications De Recherche Scientifique
TRIS-(6-METHYLHEPTANE-2,4-DIONATO-O,O’)MOLYBDENUM has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and hydrogenation processes.
Materials Science: The compound is studied for its potential use in the development of advanced materials with unique properties.
Industrial Chemistry: It is utilized in the synthesis of fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which TRIS-(6-METHYLHEPTANE-2,4-DIONATO-O,O’)MOLYBDENUM exerts its effects involves the coordination of the molybdenum center with the 6-methylheptane-2,4-dione ligands. This coordination stabilizes the molybdenum in a specific oxidation state and allows it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- TRIS-(ACETYLACETONATO)MOLYBDENUM
- TRIS-(HEXANE-2,4-DIONATO)MOLYBDENUM
- TRIS-(PENTANE-2,4-DIONATO)MOLYBDENUM
Uniqueness
TRIS-(6-METHYLHEPTANE-2,4-DIONATO-O,O’)MOLYBDENUM is unique due to the presence of the 6-methylheptane-2,4-dione ligands, which provide distinct steric and electronic properties compared to other similar compounds. These properties can influence the compound’s reactivity, stability, and catalytic activity, making it suitable for specific applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
93805-29-9 |
|---|---|
Formule moléculaire |
C24H42MoO6 |
Poids moléculaire |
522.5 g/mol |
Nom IUPAC |
(Z)-4-hydroxy-6-methylhept-3-en-2-one;molybdenum |
InChI |
InChI=1S/3C8H14O2.Mo/c3*1-6(2)4-8(10)5-7(3)9;/h3*5-6,10H,4H2,1-3H3;/b3*8-5-; |
Clé InChI |
MPFBRGLXCUTKAN-YXKGCPEZSA-N |
SMILES isomérique |
CC(C/C(=C/C(=O)C)/O)C.CC(C/C(=C/C(=O)C)/O)C.CC(C/C(=C/C(=O)C)/O)C.[Mo] |
SMILES canonique |
CC(C)CC(=CC(=O)C)O.CC(C)CC(=CC(=O)C)O.CC(C)CC(=CC(=O)C)O.[Mo] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


